molecular formula C10H9ClN2 B8675024 1-Chloro-7-methylisoquinolin-6-amine

1-Chloro-7-methylisoquinolin-6-amine

Cat. No.: B8675024
M. Wt: 192.64 g/mol
InChI Key: FPCJMVYZRQSCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-7-methylisoquinolin-6-amine is a halogenated and alkylated isoquinoline derivative characterized by a chloro substituent at position 1 and a methyl group at position 7, with an amine functional group at position 4. This compound is of interest in medicinal chemistry due to the structural versatility of isoquinoline scaffolds, which are often utilized in drug discovery for their bioactivity, particularly in targeting enzymes or receptors involved in neurological and inflammatory pathways .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

1-chloro-7-methylisoquinolin-6-amine

InChI

InChI=1S/C10H9ClN2/c1-6-4-8-7(5-9(6)12)2-3-13-10(8)11/h2-5H,12H2,1H3

InChI Key

FPCJMVYZRQSCKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2Cl)C=C1N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

  • 7-Amino-1-arylisoquinolinequinones (e.g., derivatives synthesized in ): These feature an aryl group at position 1 and an amino group at position 7, differing in substituent type and position compared to 1-Chloro-7-methylisoquinolin-6-amine.
  • 7-Methoxyisoquinolin-6-amine (referenced in ): A methoxy group at position 7 instead of methyl, altering electronic and steric properties.
Table 1: Substituent Comparison
Compound Name Position 1 Position 6 Position 7 Key Functional Groups
This compound Chloro Amine Methyl Halogen, alkyl, amine
7-Amino-1-arylisoquinolinequinone Aryl Ketone Amine Aryl, ketone, amine
7-Methoxyisoquinolin-6-amine - Amine Methoxy Methoxy, amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.